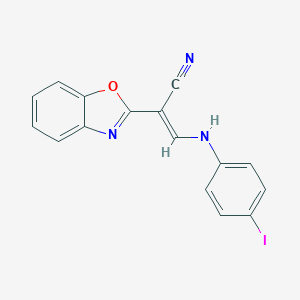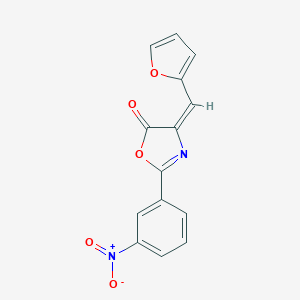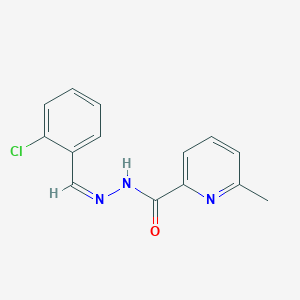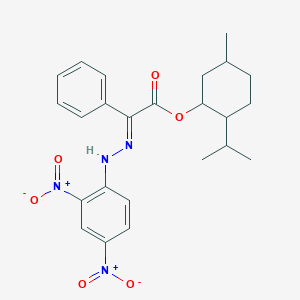
N-(2-furylmethyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-1-naphthalenesulfonamide, also known as FNAS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative of naphthalene, which has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-1-naphthalenesulfonamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. N-(2-furylmethyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. By inhibiting HDACs, N-(2-furylmethyl)-1-naphthalenesulfonamide can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-naphthalenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral properties, N-(2-furylmethyl)-1-naphthalenesulfonamide has also been shown to have antioxidant and neuroprotective effects. Studies have suggested that N-(2-furylmethyl)-1-naphthalenesulfonamide can protect against oxidative stress and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-furylmethyl)-1-naphthalenesulfonamide is its versatility in scientific research. It can be used in a wide range of experiments, from cell culture studies to animal models. N-(2-furylmethyl)-1-naphthalenesulfonamide is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-(2-furylmethyl)-1-naphthalenesulfonamide is its potential toxicity. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-furylmethyl)-1-naphthalenesulfonamide. One area of interest is the development of N-(2-furylmethyl)-1-naphthalenesulfonamide as a potential therapy for neurodegenerative diseases. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide has neuroprotective effects and may be able to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of N-(2-furylmethyl)-1-naphthalenesulfonamide as a potential treatment for viral infections. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide has antiviral properties and may be able to inhibit the replication of viruses such as HIV and hepatitis C. Finally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-naphthalenesulfonamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-1-naphthalenesulfonamide can be achieved through several different methods, including the reaction of 2-furylcarbinol with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-furylcarbinol with naphthalene-1-sulfonyl isocyanate in the presence of a base such as pyridine. Both methods have been shown to yield high purity N-(2-furylmethyl)-1-naphthalenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of N-(2-furylmethyl)-1-naphthalenesulfonamide as a potential anticancer agent. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. N-(2-furylmethyl)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory and antiviral properties, making it a potential treatment for a wide range of diseases.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-20(18,16-11-13-7-4-10-19-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZFCQIXOXUKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1-naphthalenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)



![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)

![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
